5-[(2-Aminocyclohexyl)amino]-3-(3-methylanilino)pyrazine-2-carboxamide
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Overview
Description
5-[(2-Aminocyclohexyl)amino]-3-(3-methylanilino)pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazine ring substituted with an aminocyclohexyl group and a methylanilino group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Aminocyclohexyl)amino]-3-(3-methylanilino)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of the aminocyclohexyl group: This step involves the nucleophilic substitution of a halogenated pyrazine derivative with 2-aminocyclohexylamine.
Attachment of the methylanilino group: This can be done through a coupling reaction, such as the Buchwald-Hartwig amination, where the pyrazine derivative reacts with 3-methylaniline in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Aminocyclohexyl)amino]-3-(3-methylanilino)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed coupling reactions for introducing various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(2-Aminocyclohexyl)amino]-3-(3-methylanilino)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Aminocyclohexyl)amino]-4-(3-methylanilino)pyrimidine-5-carboxamide
- 3-[(2-Aminocyclohexyl)amino]-5-(3-methylanilino)pyrazine-2-carboxamide
Uniqueness
5-[(2-Aminocyclohexyl)amino]-3-(3-methylanilino)pyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H24N6O |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-[(2-aminocyclohexyl)amino]-3-(3-methylanilino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-18-16(17(20)25)21-10-15(24-18)23-14-8-3-2-7-13(14)19/h4-6,9-10,13-14H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,22,23,24) |
InChI Key |
JZTOUVBEZONDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CN=C2C(=O)N)NC3CCCCC3N |
Origin of Product |
United States |
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